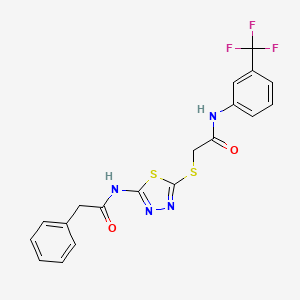![molecular formula C12H9N3O3S B2451491 Acide 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoïque CAS No. 887214-06-4](/img/structure/B2451491.png)
Acide 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a quinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Applications De Recherche Scientifique
3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have shown a variety of biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide activities .
Mode of Action
It’s known that in the reaction with carbon disulfide, similar compounds form the alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids depending on the molar ratio . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biological processes, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown a variety of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1,3,4-thiadiazole derivatives, including 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid, are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication
Cellular Effects
They have the ability to inhibit replication of both bacterial and cancer cells
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate aldehydes and carboxylic acids under specific conditions. One common method involves the use of a one-pot condensation reaction, where the reactants are combined in the presence of a catalyst such as POCl3 or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of deep eutectic solvents, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
- 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones
Uniqueness
3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid is unique due to its specific structural features and the presence of both thiadiazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
3-(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-10(17)6-5-9-14-15-11(18)7-3-1-2-4-8(7)13-12(15)19-9/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXLGRTCYHLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2451410.png)
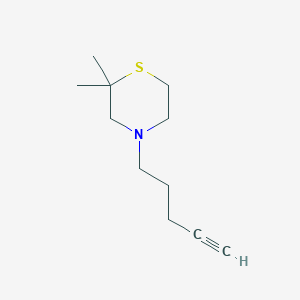

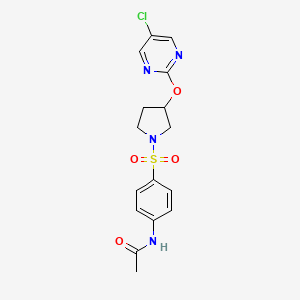
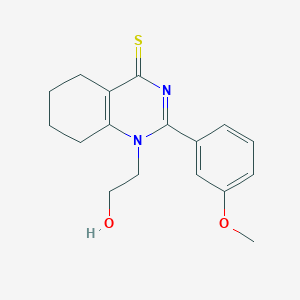

![ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)
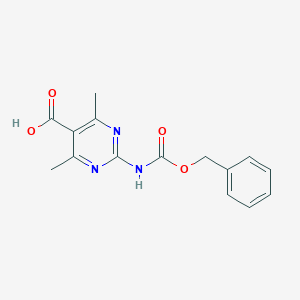
![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)
![3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2451429.png)
